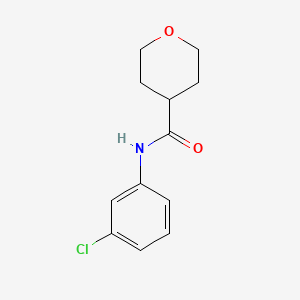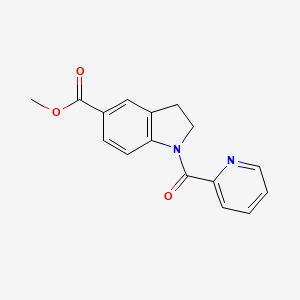
N-(3-chlorophenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)oxane-4-carboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its association with doping in sports. However, the compound has also shown promise in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)oxane-4-carboxamide 501516 works by activating PPAR-delta, a nuclear receptor that plays a crucial role in regulating energy metabolism. When activated, PPAR-delta increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure and a decrease in fat accumulation, which can improve metabolic health.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been shown to have several biochemical and physiological effects in animal and cell-based studies. These include increased fatty acid oxidation, improved glucose uptake, increased endurance capacity, and reduced inflammation. These effects have been observed in various tissues such as skeletal muscle, liver, and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has several advantages for laboratory experiments. It is a potent and selective PPAR-delta agonist, which allows for precise targeting of the receptor. It is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also limitations to its use. The compound has been associated with potential health risks, and its use in animal studies has been controversial. Additionally, its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
Despite the controversy surrounding its use, N-(3-chlorophenyl)oxane-4-carboxamide 501516 has shown promise in various fields of scientific research. Here are some future directions for research on this compound:
1. Investigate its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
2. Explore its effects on mitochondrial function and oxidative stress in various tissues.
3. Investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Determine its effects on muscle regeneration and repair in animal models of muscle injury.
5. Investigate its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain types of cancer cells.
Conclusion:
In conclusion, N-(3-chlorophenyl)oxane-4-carboxamide, also known as N-(3-chlorophenyl)oxane-4-carboxamide 501516, is a synthetic drug that has shown promise in various fields of scientific research. Its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer make it an area of interest for future research. However, its use is controversial due to its association with doping in sports, and more research is needed to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)oxane-4-carboxamide 501516 involves the reaction of 3-chlorophenyl isocyanate with 4-hydroxybutyric acid. The resulting product is then purified by recrystallization to obtain the final compound. This method has been described in several research articles and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Studies have shown that N-(3-chlorophenyl)oxane-4-carboxamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce lipid accumulation in adipose tissue.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFNIRYPHOJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)


![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)